4-(Bromomethyl)picolinonitrile hydrobromide

Catalog No.
S13508352
CAS No.
M.F
C7H6Br2N2
M. Wt
277.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)picolinonitrile hydrobromide

Product Name

4-(Bromomethyl)picolinonitrile hydrobromide

IUPAC Name

4-(bromomethyl)pyridine-2-carbonitrile;hydrobromide

Molecular Formula

C7H6Br2N2

Molecular Weight

277.94 g/mol

InChI

InChI=1S/C7H5BrN2.BrH/c8-4-6-1-2-10-7(3-6)5-9;/h1-3H,4H2;1H

InChI Key

LYDHXEWWGQEBGR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CBr)C#N.Br

4-(Bromomethyl)picolinonitrile hydrobromide is a chemical compound with the molecular formula C7H6Br2N2C_7H_6Br_2N_2 and a molecular weight of approximately 277.94 g/mol. This compound features a bromomethyl group attached to a picolinonitrile structure, which is derived from pyridine. The presence of the bromine atom enhances its reactivity, making it useful in various chemical syntheses and applications. The compound is typically encountered as a white to yellow powder and is known for its potential biological activity and utility in organic synthesis .

Due to the reactive bromomethyl group. Notably, it can undergo nucleophilic substitution reactions where nucleophiles can replace the bromine atom. Additionally, it can be involved in coupling reactions, particularly with amines or other nucleophiles, to form more complex structures. The compound's reactivity is enhanced by the electron-withdrawing nature of the nitrile group, which stabilizes negative charges that may form during reactions .

The synthesis of 4-(Bromomethyl)picolinonitrile hydrobromide can be accomplished through several methods:

  • Bromination of Picolinonitrile: This method typically involves the reaction of picolinonitrile with brominating agents such as N-bromosuccinimide in an organic solvent like chloroform under controlled conditions (e.g., heating) to introduce the bromomethyl group.
  • Use of AIBN: The radical initiator azobisisobutyronitrile (AIBN) can be employed alongside N-bromosuccinimide to facilitate the bromination process under reflux conditions, enhancing yields .
  • Hydrobromide Formation: The hydrobromide salt can be formed by dissolving 4-(Bromomethyl)picolinonitrile in hydrobromic acid solution, leading to increased stability and solubility for further applications .

4-(Bromomethyl)picolinonitrile hydrobromide finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Organic Synthesis: The compound is utilized as a building block in organic chemistry for constructing more complex molecules.
  • Material Science: It may also have applications in developing new materials or coatings due to its chemical properties .

Several compounds share structural similarities with 4-(Bromomethyl)picolinonitrile hydrobromide. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
4-(Bromomethyl)-2-methylpyridine hydrobromide1245640-51-01.00Methyl group at position 2 enhances lipophilicity
4-(Bromomethyl)-2,6-dimethylpyridine79313-02-30.97Two methyl groups increase steric hindrance
2-(Bromomethyl)-4-methylpyridine442910-29-40.89Bromine at position 2 alters reactivity
2-(Bromomethyl)-4-methylpyridine hydrobromide1956322-40-90.89Hydrobromide salt form improves stability
3-(Bromomethyl)pyridine-2-carbonitrile116986-13-10.86Different position of bromine affects reactivity

These compounds exhibit varying degrees of similarity based on their structural configurations and functional groups, influencing their chemical behavior and potential applications .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

277.88772 g/mol

Monoisotopic Mass

275.88977 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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